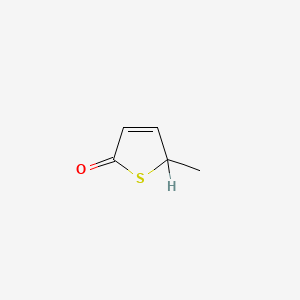
5-Bromoacenaphthylene
概要
説明
5-Bromoacenaphthylene, also known as 5-Bromo-1,2-dihydroacenaphthylene, is a chemical compound with the molecular formula C12H9Br . It has a molecular weight of 233.104 g/mol and its structure includes a bromine atom attached to an acenaphthylene molecule .
Molecular Structure Analysis
The molecular structure of 5-Bromoacenaphthylene consists of a bromine atom attached to an acenaphthylene molecule . The InChI string for 5-Bromoacenaphthylene is InChI=1S/C12H7Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H .
Physical And Chemical Properties Analysis
5-Bromoacenaphthylene is a solid compound . It has a molecular weight of 231.09 g/mol and an exact mass of 229.973113 g/mol . The compound has a melting point of 55°C and a boiling point of 335°C . It also has a flash point of 110°C .
科学的研究の応用
Photodegradation Studies
5-Bromoacenaphthylene has been used in the study of polymer photodegradation. Satyo, Stelter, and Springer (1987) investigated the photodegradation of poly-5-bromoacenaphthylene, synthesizing bromoacenaphthylenes and polymerizing them through ionic and free-radical initiation. They discovered that 5-Bromoacenaphthylene yields high molecular weight polymers and undergoes random chain scission upon photodegradation, which is both solvent- and temperature-dependent (Satyo, Stelter, & Springer, 1987).
Application in Synthesizing Borepins
Kai Schickedanz and colleagues (2017) described a two-step synthesis process involving 5-bromoacenaphthylene to create quadruply annulated borepins. The study explored the synthesis sequence starting with a nucleophilic substitution reaction followed by a Ni-mediated Yamamoto reaction. These borepins exhibited interesting properties like high solubility and photoluminescence in the blue-green spectrum (Schickedanz et al., 2017).
Photochemical Heavy-Atom Effects
Plummer and Ferree (1972) investigated the photochemical heavy-atom effects in the acenaphthylene system, including 5-bromoacenaphthylene. Their research focused on the photocycloaddition of 5-bromoacenaphthylene to cyclopentadiene, analyzing the proportions of [4 + 2] and [2 + 2] cycloadducts. This study contributed to understanding the sensitivity of certain reactions to external heavy atoms (Plummer & Ferree, 1972).
Use in Flame-Retardant Research
Y. Morita and M. Hagiwara (1982) synthesized bromoacenaphthylenes, including 5-bromoacenaphthylene, as flame-retardant reagents. Their research evaluated the flame-retardant effectiveness of these compounds, finding them highly effective due to their excellent dispersity in polymers and distinctive thermal decomposition behavior (Morita & Hagiwara, 1982).
Studies on Stereochemistry
V. F. Anikin, V. V. Veduta, and A. Merz (1999) studied the stereochemistry of the addition of bromine to acenaphthylene and its derivatives, including 5-bromoacenaphthylene. Their findings revealed that the addition of bromine in different solvents is not stereospecific, leading to the formation of both trans and cis isomers. This research provided insights into the effects of solvent polarity on the stereochemistry of these reactions (Anikin, Veduta, & Merz, 1999).
Safety and Hazards
While specific safety and hazard information for 5-Bromoacenaphthylene is not available in the search results, general precautions for handling similar chemical compounds include ensuring adequate ventilation, wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
特性
IUPAC Name |
5-bromoacenaphthylene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRUTZHGMSPRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)Br)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482126 | |
| Record name | 5-bromoacenaphtylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoacenaphthylene | |
CAS RN |
7267-03-0 | |
| Record name | 5-bromoacenaphtylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


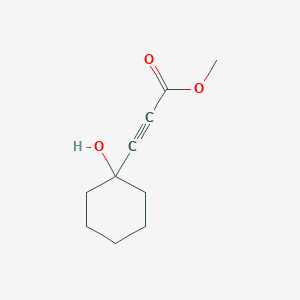
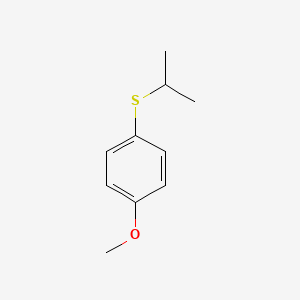
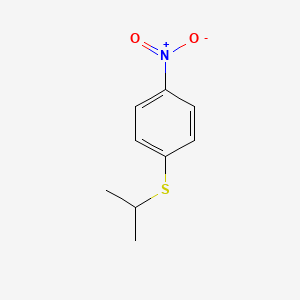
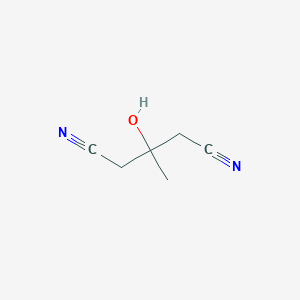
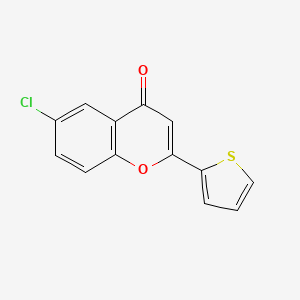

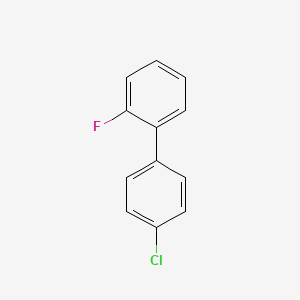
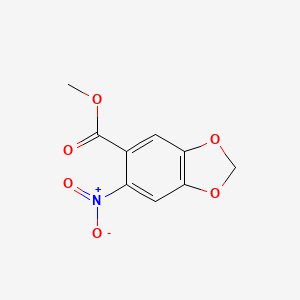
![Benzene, 1,3-dimethyl-2-[(3-methylphenyl)methyl]-](/img/structure/B3056528.png)
